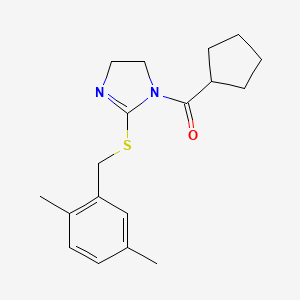

cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-13-7-8-14(2)16(11-13)12-22-18-19-9-10-20(18)17(21)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGODPLGUQGYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a cyclopentyl group attached to an imidazole derivative, which is known for various pharmacological activities.

1. Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. This compound is expected to share these characteristics due to its structural similarities with other active imidazole compounds.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| Cyclopentyl Imidazole | TBD |

| Reference Drug (Ciprofloxacin) | 19 (E. coli) |

This table illustrates the potential antimicrobial effectiveness of cyclopentyl imidazole derivatives compared to established antibiotics like ciprofloxacin. Further studies are needed to quantify its specific activity against various bacterial strains.

2. Anticancer Activity

Imidazole derivatives have also been studied for their anticancer properties. A study on similar compounds showed promising results against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 45 to 97 nM, indicating potent cytotoxic effects.

Table 2: Cytotoxicity of Imidazole Derivatives

| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |

|---|---|---|

| Cyclopentyl Imidazole | TBD | TBD |

| Reference Compound (Sorafenib) | 144 | 176 |

This table highlights the need for further investigation into the cytotoxic effects of this compound against specific cancer cell lines.

Case Studies

Recent literature reviews have summarized various pharmacological activities of imidazole derivatives:

- Study by Jain et al. (2021) : This study evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for various imidazole derivatives.

- Research by Ahsan et al. (2020) : The study focused on the synthesis and evaluation of N-(4-substituted phenyl)-imidazoles for antibacterial activity against multiple pathogens.

These case studies emphasize the diverse biological activities associated with imidazole compounds and support further exploration into this compound.

Q & A

Basic: What are the standard synthetic routes and characterization methods for cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Methodological Answer:

Synthesis typically involves multi-step reactions, including cyclocondensation of thiourea derivatives with α-haloketones, followed by functionalization with cyclopentyl methanone groups. Key steps include:

- Thiolation : Reacting 2-mercaptoimidazoline intermediates with 2,5-dimethylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety .

- Methanone Formation : Coupling the imidazole core with cyclopentyl carbonyl chloride using Schlenk techniques under inert atmospheres .

Characterization : - NMR Spectroscopy : H and C NMR are critical for confirming regioselectivity and substituent positions. For example, imidazole protons typically resonate at δ 6.8–7.2 ppm, while cyclopentyl protons appear as multiplet signals at δ 1.5–2.5 ppm .

- Mass Spectrometry : ESI-HRMS provides exact mass confirmation (e.g., calculated [M+H]⁺ vs. experimental values within ±2 ppm error) .

- X-ray Crystallography : SHELXL refinement resolves stereochemical ambiguities, particularly for dihydroimidazole ring conformations .

Basic: How is structural ambiguity resolved for this compound, especially regarding the dihydroimidazole ring conformation?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- X-ray Crystallography : Single-crystal analysis using SHELXL (via Olex2 or similar software) determines bond lengths, angles, and ring puckering. For example, the 4,5-dihydro-1H-imidazole ring typically adopts an envelope conformation, validated by torsional angles .

- 2D NMR : HSQC and HMBC correlations differentiate between regioisomers. The thioether sulfur’s proximity to imidazole protons (δ 3.2–3.8 ppm) is confirmed via H-C long-range couplings .

Advanced: How can synthetic yields be optimized for imidazole-thioether intermediates?

Methodological Answer:

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for thioether formation .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclopentyl methanone coupling .

Data-Driven Example : Substituents on the benzyl group (e.g., electron-donating methyl groups) increase yields (40% vs. 25% for nitro-substituted analogs) due to reduced steric hindrance .

Advanced: What strategies are used to evaluate the biological activity of this compound, such as p53-MDM2 inhibition?

Methodological Answer:

- In Vitro Assays : Fluorescence polarization assays measure competitive displacement of fluorescent p53 peptides from MDM2. IC₅₀ values are calculated using dose-response curves .

- Structural-Activity Relationship (SAR) : Modifying the cyclopentyl group or thioether substituents alters binding affinity. For example, bulkier substituents (e.g., 2,4-dimethoxyphenyl) enhance hydrophobic interactions with MDM2’s cleft .

- Cell-Based Assays : Antiproliferative activity in cancer lines (e.g., HCT116 p53⁺/⁺ vs. p53⁻/⁻) validates target specificity .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina simulates binding poses within MDM2’s hydrophobic pocket. Key interactions include π-π stacking between the imidazole ring and Phe19/Trp23 residues .

- QSAR Studies : Hammett constants of substituents correlate with inhibitory potency. Electron-withdrawing groups on the benzylthio moiety improve binding by reducing electron density at the sulfur atom .

Advanced: How are conflicting spectral data (e.g., NMR shifts) resolved during characterization?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., ring flipping) by analyzing signal coalescence at elevated temperatures .

- Isotopic Labeling : N-labeled imidazole derivatives clarify nitrogen environments via H-N HMBC .

- Comparative Analysis : Cross-referencing with structurally validated analogs (e.g., 1-benzyl-2-thienyl-4,5-dihydroimidazoles) identifies expected chemical shifts .

Advanced: What governs regioselectivity in the synthesis of substituted imidazole-thioethers?

Methodological Answer:

- Electronic Effects : Electron-rich thiols (e.g., 2,5-dimethylbenzylthiol) preferentially attack the α-carbon of α-bromoketones due to enhanced nucleophilicity .

- Steric Control : Bulky substituents on the imidazole nitrogen (e.g., cyclopentyl) direct thiolation to the less hindered C2 position .

- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., 4,5-dihydroimidazoles) over fully aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.